molecular formula C13H20N4O3 B8304052 4-{[3-(Dimethylamino)propyl]amino}-n-methyl-3-nitrobenzamide

4-{[3-(Dimethylamino)propyl]amino}-n-methyl-3-nitrobenzamide

Cat. No. B8304052
M. Wt: 280.32 g/mol
InChI Key: CMNUWFPZTHFPPU-UHFFFAOYSA-N
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Patent
US06204264B1

Procedure details

10% of palladium-carbon (0.40 g) was added to a solution containing 4-{[3-(dimethylamino)propyl]amino}-N-methyl-3-nitrobenzamide (1.88 g) in ethanol (30 ml) and the mixture was stirred for 14 hours under a hydrogen gas atmosphere at room temperature. After the catalyst was removed out by filtration, the filtrate was concentrated, thereby yielding the entitled compound (1.63 g) as purple solid.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:20])[CH2:3][CH2:4][CH2:5][NH:6][C:7]1[CH:16]=[CH:15][C:10]([C:11]([NH:13][CH3:14])=[O:12])=[CH:9][C:8]=1[N+:17]([O-])=O>C(O)C.[C].[Pd]>[NH2:17][C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][C:7]=1[NH:6][CH2:5][CH2:4][CH2:3][N:2]([CH3:20])[CH3:1])[C:11]([NH:13][CH3:14])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
1.88 g
Type
reactant
Smiles
CN(CCCNC1=C(C=C(C(=O)NC)C=C1)[N+](=O)[O-])C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
palladium-carbon
Quantity
0.4 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 14 hours under a hydrogen gas atmosphere at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the catalyst was removed out by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
NC=1C=C(C(=O)NC)C=CC1NCCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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